1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol
CAS No.: 1556650-05-5
Cat. No.: VC3106536
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1556650-05-5 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol |
| Standard InChI | InChI=1S/C10H12O3/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,11-12H,3-4,6H2 |
| Standard InChI Key | HDMZWSKGGBFGDG-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=C(C=C2)C(CO)O |
| Canonical SMILES | C1COC2=C1C=C(C=C2)C(CO)O |
Introduction
1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol is a chemical compound with the CAS number 1556650-05-5. It features a benzofuran moiety, which is a common structural element in many biologically active compounds. The compound's molecular formula is C10H12O3, and its molecular weight is approximately 180.20 g/mol .
Synthesis and Preparation
While specific synthesis methods for 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from benzofuran precursors. These methods typically include oxidation, reduction, or substitution reactions to introduce the ethanediol functionality.
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol can be compared with other benzofuran derivatives to highlight its unique features:
Future Research Directions
Further research into the synthesis, biological activities, and applications of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol is necessary to fully explore its potential. This could involve investigating its pharmacokinetics, pharmacodynamics, and interactions with biological systems to assess its safety and efficacy in therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume